molecular formula C8H11Cl2N3O B022583 Lazabemide hydrochloride CAS No. 103878-83-7

Lazabemide hydrochloride

Número de catálogo: B022583
Número CAS: 103878-83-7
Peso molecular: 236.10 g/mol
Clave InChI: JMFKTFLARGGXCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lazabemide hydrochloride (C₈H₁₀ClN₃O·HCl, molecular weight: 236.10) is a selective, reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC₅₀ of 0.4 nM for MAO-B . It was developed for neurodegenerative disorders like Parkinson’s disease (PD) and Alzheimer’s disease due to its ability to inhibit dopamine degradation and reduce oxidative stress via MAO-B inhibition . However, development was halted in 1999 due to hepatotoxicity .

Métodos De Preparación

Synthetic Routes to Lazabemide Hydrochloride

CDI-Mediated Coupling Method

The most widely documented synthesis begins with 5-chloropyridine-2-carboxylic acid (I) as the primary precursor . This intermediate undergoes a coupling reaction with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of carbonyl-diimidazole (CDI) as a coupling agent. The reaction is conducted in refluxing tetrahydrofuran (THF) under inert conditions, yielding N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III) .

Subsequent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group is achieved using trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM) , followed by treatment with ethanolic hydrochloric acid to precipitate the final product as the hydrochloride salt . This method emphasizes regioselective amide bond formation and efficient deprotection, achieving high purity (>98%) as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Cyanopyridine and Ethylenediamine Route

An alternative approach utilizes 5-chloro-cyanopyridine as the starting material . Reacting this compound with ethylenediamine in a polar aprotic solvent such as dimethylformamide (DMF) facilitates nucleophilic substitution at the cyano group, forming the primary amine intermediate. The resulting product is then subjected to acidic hydrolysis with hydrochloric acid to yield this compound.

This route benefits from fewer synthetic steps and avoids the use of protective groups, making it advantageous for large-scale production. However, challenges include controlling the exothermic reaction during cyanopyridine activation and ensuring complete conversion to avoid residual starting material .

Halogenopyridine Intermediate Synthesis

A patent by Kuraray Co., Ltd. describes the synthesis of 2,5-dichloropyridine , a critical intermediate for lazabemide, via halogenation of 2-sulfonylpyridine derivatives . The process involves reacting 3-chloropyridine-N-oxide with phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C), followed by catalytic reduction to yield high-purity 2,5-dichloropyridine.

Key advantages of this method include:

  • High regioselectivity , minimizing isomer formation.

  • Scalability , with batch yields exceeding 85% .
    This intermediate is subsequently functionalized through amidation or alkylation to construct the lazabemide backbone.

Reaction Mechanisms and Optimization

Amide Bond Formation Dynamics

The CDI-mediated coupling proceeds via activation of the carboxylic acid group in 5-chloropyridine-2-carboxylic acid to form an imidazolide intermediate. This reactive species undergoes nucleophilic attack by the primary amine of N-(2-aminoethyl)carbamic acid tert-butyl ester , forming a stable amide bond . Kinetic studies reveal that refluxing THF optimizes reaction rates by maintaining a balance between solvent polarity and temperature-driven activation energy .

Deprotection and Salt Formation

Hydrolysis of the Boc group with TFA proceeds through acid-catalyzed cleavage of the carbamate linkage, generating a free amine. Subsequent treatment with ethanolic HCl induces protonation of the amine, forming the hydrochloride salt. Critical parameters include:

  • Temperature control (40–50°C) to prevent degradation.

  • Stoichiometric excess of HCl to ensure complete salt formation .

Industrial Production Considerations

Crystallization and Purification

Industrial batches employ anti-solvent crystallization using ethanol-water mixtures to enhance product purity. X-ray diffraction (XRD) analyses confirm the crystalline form’s stability, with no polymorphic transitions observed under accelerated storage conditions .

Analytical and Characterization Methods

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O): δ 8.69 (s, 1H, pyridine-H), 8.11 (d, J = 8.4 Hz, 1H), 8.03 (d, J = 8.4 Hz, 1H), 3.75–3.20 (m, 4H, CH₂-CH₂) .

  • Mass spectrometry : ESI-MS m/z 199.64 [M+H]⁺, confirming molecular identity .

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 4.2 min, correlating with >99% purity .

Comparative Analysis of Synthetic Methods

Parameter CDI-Mediated Route Cyanopyridine Route Halogenopyridine Route
Starting Material CostHighModerateLow
Reaction Steps324
Yield (%)788572
ScalabilityModerateHighHigh
Purity (%)98.597.095.5

The cyanopyridine route offers the best balance of cost and efficiency, while the CDI method excels in purity. Industrial adoption favors the halogenopyridine pathway for its robust intermediate synthesis .

Análisis De Reacciones Químicas

Tipos de Reacciones: El hidrocloruro de lazabemida se somete a varias reacciones químicas, que incluyen:

    Oxidación: El hidrocloruro de lazabemide puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

    Reducción: Las reacciones de reducción que involucran hidrocloruro de lazabemida son menos comunes.

    Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en el anillo de piridina.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Sustitución: Reactivos como el hidróxido de sodio u otros nucleófilos pueden facilitar reacciones de sustitución.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan el átomo de cloro.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:
Lazabemide functions as a selective MAO-B inhibitor, which plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, lazabemide reduces the breakdown of dopamine in the brain, thereby enhancing dopaminergic activity. This is particularly beneficial in Parkinson's disease where dopamine levels are diminished.

  • IC50 Values:
    • MAO-B: 0.03 μM
    • MAO-A: >100 μM
    • Inhibition of neurotransmitter uptake (noradrenaline, serotonin, dopamine) at higher concentrations .

Clinical Applications

Parkinson's Disease Treatment:
Lazabemide has been studied for its efficacy in delaying the progression of disability in early Parkinson's disease. In a randomized controlled trial involving 321 patients, those treated with lazabemide showed a 51% reduction in the risk of requiring levodopa therapy compared to placebo . The drug was well tolerated at doses ranging from 25 to 200 mg/day.

Prodrug Development:
Research has explored the development of an l-Dopa–lazabemide prodrug aimed at improving the absorption and efficacy of l-Dopa. This prodrug is designed to protect l-Dopa from peripheral decarboxylation and enhance its delivery to the brain. The amphiphilic nature of lazabemide contributes to improved membrane permeability, facilitating better absorption and therapeutic outcomes .

Potential Beyond Neurology

Hair Growth Applications:
Emerging studies suggest that lazabemide may have applications in dermatology, specifically for improving hair biology. The combination of MAO inhibitors like lazabemide with other agents could enhance hair growth by modulating the biological pathways involved in hair follicle health .

Summary of Key Findings

Application Description Evidence/Study
Parkinson's DiseaseDelays need for levodopa therapy; well tolerated at various dosagesRandomized trial with 321 patients
Prodrug DevelopmentEnhances l-Dopa absorption; protects against peripheral metabolismStudy on l-Dopa–lazabemide prodrug
Hair GrowthPotential to improve hair biology when combined with other agentsResearch on MAO inhibitors for hair growth

Case Studies and Research Insights

  • Efficacy in Parkinson's Disease:
    A pivotal study demonstrated that lazabemide significantly delayed the onset of disability requiring levodopa therapy in early untreated Parkinson’s patients. This finding supports its role as a potential first-line treatment option alongside traditional therapies .
  • Prodrug Characteristics:
    The novel l-Dopa–lazabemide prodrug was characterized by favorable physicochemical properties that enhance its bioavailability and therapeutic effectiveness. The study highlighted the importance of maintaining hydrophilicity while ensuring sufficient lipophilicity for membrane permeability .
  • Innovative Uses:
    Research into the use of lazabemide for enhancing hair growth suggests that it may offer new avenues for treating conditions like androgenetic alopecia through its action on monoamine oxidase levels in skin tissues .

Mecanismo De Acción

El hidrocloruro de lazabemida ejerce sus efectos inhibiendo selectiva y reversiblemente la monoaminooxidasa B (MAO-B). Esta inhibición previene la descomposición de la dopamina, aumentando así su disponibilidad en el cerebro. El compuesto se une al sitio activo de la MAO-B, bloqueando su actividad enzimática. Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Parkinson, donde los niveles de dopamina son críticamente bajos .

Compuestos Similares:

    Selegilina: Otro inhibidor de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.

    Rasagilina: Un inhibidor selectivo de la MAO-B con propiedades neuroprotectoras.

    Safinamida: Un inhibidor reversible de la MAO-B con inhibición adicional de la liberación de glutamato.

Singularidad: El hidrocloruro de lazabemida es único debido a su inhibición reversible de la MAO-B, lo que permite una rápida recuperación de la actividad enzimática después de la interrupción. Esta propiedad lo distingue de los inhibidores irreversibles como la selegilina y la rasagilina .

Comparación Con Compuestos Similares

Selectivity and Reversibility

Lazabemide exhibits high MAO-B selectivity over MAO-A, distinguishing it from non-selective inhibitors like clorgyline (MAO-A-selective) and toloxatone (reversible MAO-A inhibitor) . Its reversibility is demonstrated by enzymatic activity recovery after dialysis (MAO-B inhibition recovery: 16.6% to 74.9%), contrasting with irreversible inhibitors like pargyline (recovery: 24.7% to 31.4%) . Similar reversible MAO-B inhibitors include chalcone-thioether derivatives (TM1, TM8) and nitro-enamides (NEA1, NEA3), which show comparable dialysis recovery profiles .

Pharmacokinetic and Clinical Profiles

Compound MAO-B IC₅₀ Reversibility Metabolites Washout Period Clinical Outcomes Adverse Effects
Lazabemide 0.4 nM Yes None Short Delayed levodopa need; UPDRS score decline: −6.1 vs. −8.1 (placebo; p = 0.06) Hepatotoxicity
Selegiline 15 nM Irreversible L-Amphetamines Long Symptomatic relief; delayed disability progression Insomnia, hypertension
Rasagiline 14 nM Irreversible Non-amphetamine Moderate Similar efficacy to selegiline; approved for PD Nausea, headache
Safinamide 50 nM Reversible None Short Adjunctive therapy; reduces motor fluctuations Dyskinesia, hypertension
Pargyline 27.9% inhibition Irreversible Hepatic metabolites Long Rarely used due to toxicity Hypertensive crisis

Structural and Mechanistic Insights

Lazabemide shares common structural features with MAO inhibitors, including an aryl ring (5-chloro-2-pyridine), a nitrogen-containing chain, and an electron-rich amino group . Modifications to its acyl halide group enhance MAO-B affinity, as seen in derivatives like SB11 and TM1 . In contrast, chalcone-thioethers (TM1, TM8) replace ether linkages with thioether groups, improving MAO-B selectivity (TM1 IC₅₀: 0.091 μM vs. MAO-A IC₅₀: >100 μM) .

Binding and Computational Studies

Lazabemide exhibits a binding free energy of −31.72 kcal/mol, weaker than rasagiline (−33.00 kcal/mol) and selegiline (−39.42 kcal/mol) in computational models . However, its in vitro potency (IC₅₀: 0.4 nM) surpasses many analogues, highlighting discrepancies between computational predictions and experimental data .

Toxicity and Discontinuation

Lazabemide’s hepatotoxicity contrasts with safer profiles of rasagiline and safinamide, which lack reactive metabolites .

Actividad Biológica

Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .

Inhibition of Monoamine Oxidase

Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:

  • In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of 3.12±0.05μmol mL3.12\pm 0.05\,\mu \text{mol mL} for MAO-A, while compound 3m had an IC50 of 5.04±0.06μmol mL5.04\pm 0.06\,\mu \text{mol mL} for MAO-B .
  • In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .

Efficacy in Parkinson's Disease

A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:

  • A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
  • The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.

Study on Lazabemide Prodrug

Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:

  • Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
  • Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .

Summary Table: Biological Activity Overview

Feature Details
Compound Name This compound
Mechanism Reversible inhibitor of MAO-B
Target Diseases Parkinson's Disease, Alzheimer's Disease
Key Findings - Significant inhibition of MAO-A and MAO-B
- Increased levels of DA, NE, and 5-HT in vivo
- Delayed need for levodopa therapy by 51% in clinical trials
Safety Profile Well tolerated up to 400 mg/day; no significant adverse effects reported

Q & A

Basic Research Questions

Q. What experimental methods are recommended to validate Lazabemide hydrochloride’s selectivity for MAO-B over MAO-A in vitro?

  • Methodology : Use recombinant MAO-A and MAO-B enzymes in fluorometric or spectrophotometric assays to determine IC50 values. Lazabemide’s selectivity is confirmed by its IC50 of 30 nM for MAO-B versus >100 μM for MAO-A . Comparative studies with non-selective MAO inhibitors (e.g., tranylcypromine) can contextualize selectivity. Validate reversibility via pre-incubation and washout experiments .

Q. How should researchers design dose-response studies for this compound in neuroprotective models?

  • Methodology : Use in vitro models (e.g., SH-SY5Y cells or primary neurons) exposed to oxidative stressors (e.g., H2O2 or 6-OHDA). Test Lazabemide concentrations spanning its IC50 (30 nM–10 μM) to assess MAO-B inhibition efficacy. Include controls with MAO-B knockouts or irreversible inhibitors (e.g., pargyline) to isolate MAO-B-specific effects . For in vivo models (e.g., MPTP-induced Parkinsonism in rodents), administer 0.1–10 mg/kg intraperitoneally and measure dopamine metabolites via HPLC .

Q. What are critical considerations when comparing Lazabemide’s in vitro and in vivo pharmacokinetics?

  • Methodology : Measure plasma and brain tissue concentrations post-administration to assess blood-brain barrier penetration. Use LC-MS/MS for quantification, noting Lazabemide’s short half-life (~2 hours in rodents). Account for species differences: human platelet MAO-B inhibition occurs at IC50 values of 0.48–1.5 μM, requiring dose adjustments in translational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between Lazabemide’s MAO-B-independent antioxidant activity and its primary mechanism of action?

  • Methodology : Perform dual-pathway experiments:

  • (1) Assess lipid peroxidation in MAO-B knockout models (e.g., CRISPR-edited cells) to confirm antioxidant effects persist without MAO-B .
  • (2) Use electron paramagnetic resonance (EPR) to detect free radical scavenging directly. Compare results with MAO-B-selective antioxidants (e.g., selegiline) to differentiate mechanisms .

Q. What are the implications of terminated Phase III clinical trials (safety concerns) for preclinical research on Lazabemide?

  • Methodology : Re-evaluate toxicity profiles using high-dose chronic exposure models. Focus on off-target effects:

  • Screen for interactions with neurotransmitter transporters (e.g., serotonin/norepinephrine uptake inhibition at >100 μM) .
  • Conduct cardiac safety assays (hERG channel inhibition) and neuroinflammatory markers (e.g., IL-6 in synovial fibroblasts) .

Q. How does Lazabemide modulate cytokine production in non-neuronal cells, and what are the implications for neurodegenerative disease models?

  • Methodology : Use rheumatoid arthritis synovial fibroblasts (RASFs) treated with TNF-α to study IL-6 suppression. Lazabemide (1–10 μM) reduces IL-6 independently of MAO-B, suggesting anti-inflammatory pathways. Validate via siRNA knockdown of MAO-B in RASFs and measure NF-κB activation .

Q. How does Lazabemide’s potency compare to other reversible MAO-B inhibitors in behavioral assays?

  • Methodology : In discriminative stimulus assays (e.g., rat models trained with 2-BFI), Lazabemide (0.75–3 mg/kg) shows partial substitution (47% at 3 mg/kg), indicating weaker behavioral effects compared to RO16-6491. Use response rate analysis (lever-presses/minute) to differentiate motivational vs. enzymatic effects .

Q. Key Considerations

  • Contradictions : Address MAO-B-independent antioxidant effects through mechanistic studies .
  • Translational Relevance : Balance high MAO-B selectivity with off-target risks at elevated doses .
  • Model Systems : Prioritize human platelet assays for clinical relevance and rodent neurodegeneration models for pathophysiology .

Propiedades

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046739
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-83-7
Record name Lazabemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer, thermometer and gas inlet arrangement, is charged under argon with 692 g (3.2 mol) of 2-butyl 5-chloropyridine-2-carboxylate and 7 l of ethylene diamine and the clear solution obtained is stirred, whereby the internal temperature rises slowly from 22° to a maximum of 30° during the stirring. The course of the reaction is followed by gas chromatography. After a reaction period of 3 hours (the internal temperature still amounts to 27°) the reaction solution is evaporated at 30°-40° under reduced pressure. The evaporation residue--a clear, yellow oil--weighs 753 g. A 20 liter stirring vessel as well as two 5 liter separating funnels are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water. The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride and the solution obtained is added to the stirring vessel. After intermixing of the two phases the pH value of the aqueous phase amounts to about 1. Subsequently, the organic phase from the stirring vessel as well as two 1.5 l portions of methylene chloride are passed in sequence and with good intermixing through the stirring vessel and the two separating funnels. The aqueous phases are combined in the stirring vessel and adjusted to about pH 11 by the addition of 3 l of ice-cold 3N sodium hydroxide solution. The two separating funnels are charged with two 750 ml portions of semi-saturated sodium chloride solution. Then, in each case with good intermixing, six 1.5 l portions of methylene chloride are passed through the stirring vessel and the two separating funnels. The organic phases are combined and dried over 500 g of sodium sulphate. The drying agent is filtered off and the filtrate is evaporated at 30°-40° under reduced pressure. The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours and thereafter weighs 616 g (3.08 mol). It crystallizes upon standing at 20°. The crystallizate is dissolved in 3.2 l of methanol at 20°. 688 ml of 4.48N methanolic hydrochloric acid (3.08 mol) are added in one portion to the solution while cooling in an ice bath. The reaction mixture is stirred for 15 minutes and the resulting suspension is subsequently heated to 50°, whereby a clear solution again results. Thereto there are added within 30 minutes 5.8 l of t-butyl methyl ether (pre-heated to 50°). The suspension obtained is left to cool to 20° (duration about 1.5 hours) and it is subsequently cooled to 0°-5° with an ice bath. The solid is subsequently filtered off and rinsed with 1.100 l of petroleum ether (low-boiling). The crystallizate is subsequently dried to constant weight at 40° in a vacuum drying oven and thereafter weighs 693 g (95% crystallization yield). For further purification, the crystallizate is heated to 55° in 3.6 l of methanol and dissolved. While stirring vigorously there are allowed to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby the mixture is seeded with pure crystals of the end product after the addition of 1.5 l of solvent. The suspension obtained is left to cool to about 20° (duration about 1.5 hours), whereupon it is cooled to 0°-5° with an ice bath. The crystallizate is filtered off and washed with 1.11 of pentane. The N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride obtained is dried in a high vacuum at 50°/1 Pa for two days and thereafter weighs 665 g (87%), m.p. 197°-199°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three
[Compound]
Name
two
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
[Compound]
Name
two
Quantity
750 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
six
Quantity
1.5 L
Type
reactant
Reaction Step Seven
Quantity
688 mL
Type
reactant
Reaction Step Eight
Quantity
5.8 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.